molecular formula C8H5FO2 B1337938 4-Fluoroisobenzofuran-1(3H)-one CAS No. 2211-81-6

4-Fluoroisobenzofuran-1(3H)-one

Cat. No. B1337938
CAS RN: 2211-81-6
M. Wt: 152.12 g/mol
InChI Key: IQPUBERHUFXEHP-UHFFFAOYSA-N
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Description

4-Fluoroisobenzofuran-1(3H)-one is a chemical compound that is part of a broader class of organic compounds known as isobenzofurans. These compounds are characterized by a fused benzene and furan ring system, with various substituents that can modify their chemical properties. The specific compound , with a fluorine atom at the 4-position, is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of related fluorinated compounds has been described in the literature. For instance, 4-fluorobenzodifuroxan was synthesized from 2,4,6-trifluoro-1,3-dinitrobenzene in a one-step process, which implies a potentially safe and straightforward synthesis for related fluorinated isobenzofuran compounds . Additionally, 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones were prepared using a convenient method, indicating the versatility of fluorinated isobenzofuran derivatives in synthesizing a variety of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of fluorinated isobenzofuran derivatives has been studied using various spectroscopic techniques. For example, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were characterized by multinuclear NMR, FTIR spectroscopy, and X-ray diffraction, revealing that the carbonyl and thiourea groups are almost planar with an antiperiplanar conformation stabilized by intramolecular hydrogen bonding . This suggests that 4-Fluoroisobenzofuran-1(3H)-one could also exhibit a planar structure with potential for intramolecular interactions.

Chemical Reactions Analysis

Fluorinated isobenzofuran derivatives participate in various chemical reactions. The 4-fluorobenzodifuroxan, for instance, undergoes deoxygenation upon heating with triethylphosphite and reacts readily with ammonia to yield 4-aminobenzodifurazan . Similarly, the synthesis of triazole-thiones from isobenzofuran acyl thiosemicarbazides indicates that the fluorinated isobenzofuran core can be a versatile intermediate for the preparation of other heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoroisobenzofuran-1(3H)-one can be inferred from related compounds. The presence of the fluorine atom is likely to influence the electronic properties of the molecule, as seen in the NMR parameters of 4-fluorobenzodifuroxan . The planarity of the carbonyl and thiourea groups in related structures suggests that 4-Fluoroisobenzofuran-1(3H)-one may also exhibit a rigid planar structure, which could affect its reactivity and physical properties . Additionally, the antiproliferative activity of a related compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, indicates potential biological activity for fluorinated isobenzofuran derivatives .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans have been synthesized through electrophilic fluorocyclization of olefinic amides, showcasing mild conditions, broad substrate scope, and good functional group tolerance (Zhao et al., 2015).
  • 3-Isocyanoisobenzofuran-1(3H)-ones, also known as phthalides, have been generated from phthalaldehydic acids. Notably, these compounds rearrange to 3-cyanoisobenzofuran-1(3H)-ones, facilitating the synthesis without using toxic cyanide. Additionally, their annulation with Michael acceptors yields 1,4-naphthoquinols/1,4-naphthoquinones (Mal et al., 2015).

Chemical Reactivity and Stereochemistry

  • The reactivity and stereoselectivity of fluorinated furan-2(5H)-ones in Diels–Alder reactions have been studied, revealing the influence of fluorine atoms, alkyl substituents, and the number of these substituents on the reactivity, regioselectivity, and diastereoselectivity of the cycloadditions. Monofluorinated furan-2(5H)-ones exhibited higher reactivity than difluorinated counterparts, and the reactions led to mixtures of diastereoisomeric [4+2] cycloadducts (Hajduch et al., 2007).

Structural and Theoretical Analysis

  • The crystal structure of a specific isobenzofuran-1(3H)-one derivative was analyzed, revealing resonance-assisted hydrogen bonds (RAHBs) and their significant impact on the HOMO and charge distribution around the conjugated system. This structural insight contributes to understanding the stabilization energy and electronic delocalization in such compounds (Franca et al., 2016).

Divergent Synthesis Approaches

  • A divergent synthesis method for isobenzofuran-1(3H)-ones and 3,4-dihydroisochroman-1-ones has been developed, demonstrating the flexibility and potential of such compounds in various organic synthesis applications (Du et al., 2022).

Photocatalysis and Sulfonation

  • Sulfonated isobenzofuran-1(3H)-ones have been generated using a photocatalysis method, indicating the potential of such compounds in advanced synthesis techniques under visible light (Zhang et al., 2018).

Safety And Hazards

The safety information available indicates that 4-Fluoroisobenzofuran-1(3H)-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-fluoro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPUBERHUFXEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroisobenzofuran-1(3H)-one

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